

Spectroscopic Profile of Crotononitrile: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **crotononitrile** (C₄H₅N), a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a comprehensive resource for identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **crotononitrile**, which exists as a mixture of cis and trans isomers. The data presented here was obtained in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopy

The ¹H NMR spectrum of **crotononitrile** provides distinct signals for the protons in both the cis and trans isomers. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Spectroscopic Data for **Crotononitrile** in CDCl₃[1][2][3]



Isomer	Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
trans	CH₃	~2.0	Doublet of doublets	~7.0, ~1.8
=CH-CN	~5.4	Quartet of doublets	~16.5, ~1.8	
=CH-CH₃	~6.7	Quartet of doublets	~16.5, ~7.0	
cis	CH₃	~2.0	Doublet of doublets	~7.0, ~1.5
=CH-CN	~5.3	Quartet of doublets	~11.0, ~1.5	
=CH-CH₃	~6.3	Quartet of doublets	~11.0, ~7.0	_

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of **crotononitrile**.

Table 2: ¹³C NMR Spectroscopic Data for **Crotononitrile**[4]

Carbon Atom	Chemical Shift (δ, ppm)
СНз	~18
=CH-CN	~105
=CH-CH₃	~150
CN	~117

Experimental Protocol: NMR Spectroscopy



Sample Preparation: A solution of **crotononitrile** was prepared by dissolving the sample in deuterated chloroform (CDCl₃).

Instrumentation: A Varian A-60D NMR spectrometer was used for ¹H NMR analysis.[3] For ¹³C NMR, data was acquired on a standard FT-NMR spectrometer.

Data Acquisition:

- ¹H NMR: Spectra were acquired at a frequency of 60 MHz. Chemical shifts were referenced to TMS (0 ppm).
- ¹³C NMR: Spectra were acquired using a standard broadband proton-decoupled pulse sequence. Chemical shifts were referenced to the CDCl₃ solvent peak (77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **crotononitrile**. The spectrum is characterized by strong absorptions corresponding to the nitrile and alkene moieties.

Table 3: Key IR Absorption Bands for **Crotononitrile**[5][6][7][8]

Functional Group	Vibrational Mode	Wavenumber (cm⁻¹)	Intensity
C≡N	Stretch	~2230	Strong
C=C	Stretch	~1640	Medium
=C-H	Bend (out-of-plane)	~970 (trans), ~740 (cis)	Strong
C-H (sp³)	Stretch	~2900-3000	Medium
C-H (sp²)	Stretch	~3000-3100	Medium

Experimental Protocol: IR Spectroscopy

Sample Preparation: The IR spectrum was obtained from a neat liquid sample.[2][7]



Instrumentation: A Bruker Tensor 27 FT-IR spectrometer was used for data collection.[7] An alternative method involved using a Perkin-Elmer Model 700 spectrophotometer.

Data Acquisition: The spectrum was recorded in the mid-IR range (typically 4000-400 cm⁻¹). The data is presented as a plot of transmittance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **crotononitrile**.

Table 4: Mass Spectrometry Data for **Crotononitrile**[9]

m/z	Relative Intensity (%)	Proposed Fragment
67	100	[M]+ (Molecular Ion)
66	80	[M-H]+
41	65	[C₃H₅] ⁺
40	50	[C ₃ H ₄] ⁺
39	45	[C ₃ H ₃] ⁺

Experimental Protocol: Mass Spectrometry

Instrumentation: Mass spectral data was obtained using a system capable of electron ionization (EI).

Data Acquisition:

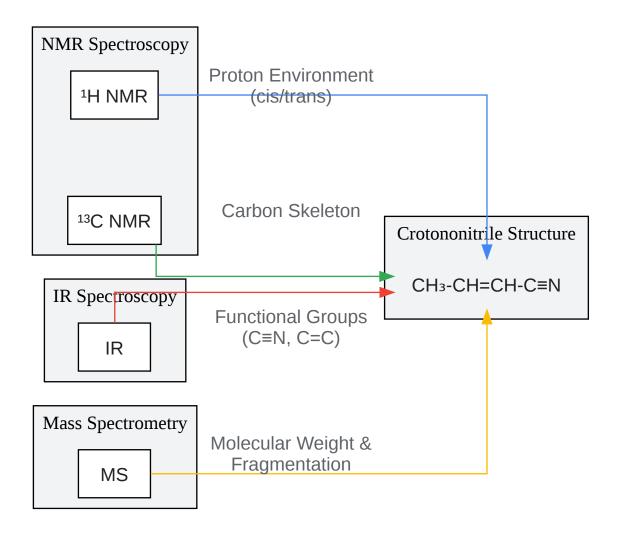
- Ionization: Electron ionization at 70 eV.
- Analysis: The fragments were analyzed by a mass analyzer to generate the mass spectrum.

Spectroscopic Data Interpretation

The combined spectroscopic data provides a comprehensive structural confirmation of **crotononitrile**. The following diagram illustrates the relationship between the spectroscopic



techniques and the structural features they identify.

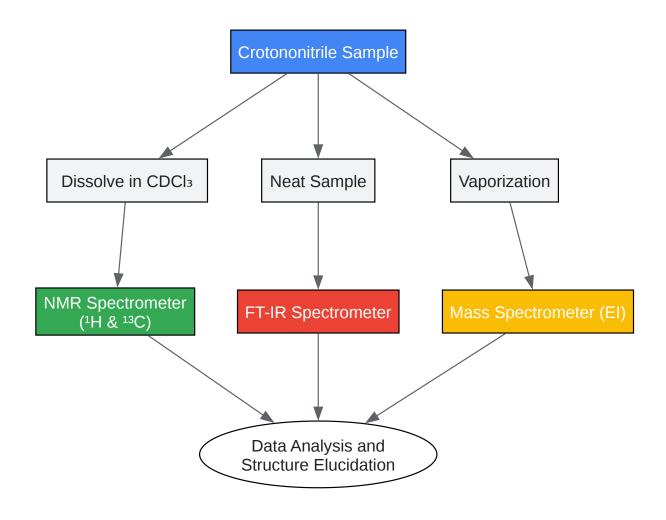


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Caption: Spectroscopic techniques for **crotononitrile** characterization.

This workflow demonstrates how different spectroscopic methods provide complementary information to fully elucidate the structure of **crotononitrile**.





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Caption: General experimental workflow for spectroscopic analysis.

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